Product packaging for subtilin precursor(Cat. No.:CAS No. 115966-28-4)

subtilin precursor

Cat. No.: B1168348
CAS No.: 115966-28-4
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Description

The subtilin precursor is the ribosomal primary product of the spaS gene before post-translational modification, representing a key compound for researching the biosynthesis of this class I lantibiotic . Subtilin, the active peptide produced by Bacillus subtilis , is structurally and functionally similar to nisin and exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including Listeria monocytogenes , by targeting the cell wall precursor lipid II and permeabilizing the cytoplasmic membrane . The maturation of the inactive this compound into bioactive subtilin involves dehydration and cyclization reactions catalyzed by the enzymes SpaB and SpaC, followed by proteolytic cleavage of the N-terminal leader peptide by extracellular serine proteases such as subtilisin (AprE) and WprA . This makes the precursor essential for studying lantibiotic biosynthesis pathways, self-immunity mechanisms in producer strains (mediated by the spaIFEG operon), and for heterologous expression studies aimed at improving subtilin production . Research into the this compound provides valuable insights into the development of novel antimicrobial agents and bio-preservatives for food safety applications . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

115966-28-4

Molecular Formula

C10H12O2

Synonyms

subtilin precursor

Origin of Product

United States

Genetic Basis of Subtilin Precursor Biosynthesis

The spa Gene Cluster (spa-locus)

The spa gene cluster is the central genetic determinant for subtilin biosynthesis. It is a contiguous stretch of DNA encoding the structural gene for the subtilin precursor and the enzymes and regulatory proteins involved in its maturation, transport, and producer immunity nih.govuni-muenchen.de.

Organization and Transcriptional Units

The spa-locus in Bacillus subtilis ATCC6633 spans approximately 12 kb and comprises ten genes: spaBTCSIFEGRK researchgate.net. These genes are organized into four distinct transcriptional units, allowing for coordinated expression of the components required for subtilin production and self-protection nih.govuni-muenchen.deresearchgate.net.

The four transcriptional units are:

spaS : A monocistronic unit encoding the subtilin pre-peptide. nih.govuni-muenchen.denih.gov

spaBTC : A polycistronic operon encoding proteins involved in the modification and export of the subtilin pre-peptide. nih.govuni-muenchen.denih.gov

spaIFEG : A polycistronic operon encoding proteins responsible for immunity to subtilin. nih.govuni-muenchen.denih.gov

spaRK : An operon encoding a two-component regulatory system that controls subtilin biosynthesis and immunity. nih.govuni-muenchen.denih.gov

Promoters precede each of these transcriptional units, regulating their expression researchgate.net. For instance, the promoter PspaS is located upstream of the spaS gene, and PspaB drives the expression of the spaBTC operon researchgate.net.

Transcriptional Units of the spa Locus

Transcriptional UnitGenes IncludedFunction
spaSspaSSubtilin pre-peptide
spaBTCspaB, spaT, spaCModification and export of subtilin pre-peptide
spaIFEGspaI, spaF, spaE, spaGImmunity to subtilin
spaRKspaR, spaKRegulation of biosynthesis and immunity

The spaS Gene Encoding the Subtilin Pre-peptide

The spaS gene is the structural gene within the spa cluster that directly encodes the this compound nih.govscielo.brresearchgate.net. This precursor is a ribosomally synthesized peptide, meaning it is produced through the standard cellular machinery for protein synthesis oup.comcore.ac.uk. The spaS gene is essential for subtilin production scielo.br.

The this compound consists of a leader peptide and a core peptide beilstein-journals.org. The leader peptide is crucial for guiding the post-translational modification machinery to the core peptide beilstein-journals.org. The core peptide is the region that will be modified to form the mature subtilin molecule, containing the amino acid residues that will be converted into unusual structures like lanthionine (B1674491) and β-methyl-lanthionine bridges, as well as dehydrated residues oup.comresearchgate.net.

Genomic Context and Strain-Specific Variations

The spa gene cluster is typically found integrated into the chromosome of subtilin-producing Bacillus strains, such as B. subtilis ATCC6633 nih.govuni-muenchen.de. The genomic context surrounding the spa-locus can exhibit variations between different Bacillus strains. While the core spa gene cluster organization is largely conserved in subtilin producers, differences in regulatory elements, flanking genes, or the presence of other secondary metabolite gene clusters can exist researchgate.netmdpi.com.

Studies comparing different Bacillus spizizenii strains, which are characterized by their ability to produce lanthipeptides of the subtilin family, have indicated that these strains may possess different genetic elements for regulating subtilin biosynthesis researchgate.net. Variations in repressor (like AbrB) or activator (like Sigma factor H) elements, or differences in promoter regions, can contribute to differential efficiencies in subtilin production among strains researchgate.net. For example, the regulation of subtilin biosynthesis by AbrB can differ between B. subtilis ATCC6633 and B. subtilis W168 nih.govuni-muenchen.de.

Evolution of Subtilin Biosynthesis Gene Clusters

Biosynthetic gene clusters, including those for lantibiotics like subtilin, are considered among the most diverse and rapidly evolving genetic elements in microbes pnas.org. Their evolution is driven by forces such as mutation, recombination, and horizontal gene transfer pnas.org.

The clustered organization of genes involved in a specific biosynthetic pathway, such as the spa locus for subtilin, is thought to reflect their evolutionary history, particularly through horizontal transmission pnas.org. This clustering facilitates the co-transfer of all necessary genes for producing a functional secondary metabolite, providing a selective advantage to the recipient organism pnas.org.

Comparison of the subtilin gene cluster with those encoding similar lantibiotics, such as the ericin gene cluster in Bacillus subtilis A1/3, reveals conserved features, suggesting a common evolutionary origin asm.org. It is hypothesized that gene duplication and divergence within these clusters can lead to the creation of new peptides with altered or novel functions asm.org. The evolution of these clusters allows for chemical innovation, generating new molecules with potentially different biological activities compared to their ancestors pnas.org. Selective pressures, such as competition for resources and defense mechanisms, play a significant role in shaping the evolution and diversity of these gene clusters beilstein-journals.org.

Subtilin Precursor Post Translational Modification and Maturation

Enzymatic Conversion of Amino Acid Residues

A key initial step in subtilin maturation is the enzymatic dehydration of serine and threonine residues within the precursor peptide. This reaction introduces α,β-unsaturated amino acids into the peptide chain asm.orgacs.org.

Serine residues in the subtilin precursor are enzymatically converted to 2,3-didehydroalanine (Dha) asm.orguniprot.orgwikipedia.orgnih.gov. This dehydration involves the removal of a water molecule from the serine side chain, resulting in the formation of a double bond between the alpha and beta carbons nih.gov. Dha is a dehydroamino acid that does not exist in its free form but is found as a residue in peptides of microbial origin, including lantibiotics like subtilin wikipedia.orgnih.gov.

Similarly, threonine residues in the this compound undergo enzymatic dehydration to form 2,3-didehydrobutyrine (Dhb) asm.orgnih.govnih.govuniprot.org. This process removes water from the threonine side chain, creating a double bond nih.gov. In the case of subtilin and other lantibiotics, the Dhb residue is typically the Z-isomer uniprot.orguniprot.org.

These dehydration reactions are catalyzed by specific enzymes, which are part of the subtilin synthetase complex acs.org.

Thioether Ring Formation

Following the dehydration of serine and threonine residues, intramolecular cyclization reactions occur, leading to the formation of characteristic thioether rings. These rings are a hallmark of lantibiotics and are formed by the addition of cysteine thiol groups to the newly formed Dha and Dhb residues asm.orgnih.gov.

Lanthionine (B1674491) and 3-methyllanthionine are the two types of thioether bridges found in subtilin asm.orgasm.org. Lanthionine is formed by the Michael-type addition of a cysteine thiol group to a Dha residue nih.govsoton.ac.uk. This reaction creates a monosulfide bridge linking two alanine (B10760859) residues (one originating from cysteine and the other from dehydrated serine) acs.org. 3-methyllanthionine is formed by the addition of a cysteine thiol group to a Dhb residue asm.orgnih.gov. This results in a thioether bridge connecting an alanine residue (from cysteine) and an α-aminobutyric acid residue (from dehydrated threonine) asm.orgasm.org.

The formation of these rings contributes significantly to the structural rigidity and biological activity of subtilin asm.org.

The cyclization reactions leading to lanthionine and 3-methyllanthionine formation in subtilin biosynthesis are stereospecific soton.ac.uk. For instance, lanthionine formation is thought to yield specifically the (2S,6R)-meso-lanthionine isomer soton.ac.uk. This stereochemical control is crucial for the correct three-dimensional structure and function of the mature lantibiotic.

Biosynthesis Enzymes and Their Roles

The post-translational modification and maturation of the this compound are carried out by a dedicated multimeric protein complex known as the subtilin synthetase complex acs.orgberkeley.eduresearchgate.netasm.org. In Bacillus subtilis, this complex involves at least three key proteins: SpaB, SpaC, and SpaT acs.orgasm.org.

SpaB (Dehydratase): SpaB is the enzyme responsible for catalyzing the dehydration of serine and threonine residues in the this compound peptide acs.orgasm.org. It is a large protein, and in the case of nisin biosynthesis (a related lantibiotic), the homologous enzyme NisB requires ATP, glutamate, and another macromolecule for dehydration nih.gov.

SpaC (Cyclase): SpaC is the lanthionine cyclase that catalyzes the intramolecular Michael-type addition of cysteine thiols to the dehydrated residues (Dha and Dhb), leading to the formation of lanthionine and 3-methyllanthionine rings acs.orgasm.org. SpaC, like the nisin cyclase NisC, is a zinc-dependent enzyme frontiersin.orgacs.orgnih.gov. Research on SpaC and related cyclases has identified essential residues involved in zinc coordination and catalysis acs.org.

SpaT (Transporter): SpaT is an ABC transporter that is associated with the modification machinery and is involved in the translocation of the modified precursor peptide across the cytoplasmic membrane acs.orgberkeley.eduresearchgate.netasm.orgasm.org. Evidence suggests a cooperative mechanism between SpaBC and SpaT in the modification and transport processes core.ac.uk.

These enzymes work together within the subtilin synthetase complex to ensure the efficient and accurate modification of the this compound acs.orgasm.org. Studies have shown that SpaB is attached to SpaT, and SpaC is attached to SpaB within this membrane-associated complex asm.org.

Table: Key Enzymes in Subtilin Biosynthesis

EnzymeRole in Subtilin Maturation
SpaBCatalyzes dehydration of Ser and Thr residues
SpaCCatalyzes thioether ring formation (cyclization)
SpaTTransports modified precursor across membrane

The subtilin biosynthetic genes, including spaBTC and spaS (encoding the precursor peptide), are often organized in an operon-like structure, allowing for coordinated expression berkeley.eduresearchgate.netresearchgate.net.

Table: Post-Translational Modifications in this compound

Original Amino AcidModified Amino AcidResulting Structure
Serine2,3-Didehydroalanine (Dha)α,β-unsaturated amino acid
Threonine2,3-Didehydrobutyrine (Dhb)α,β-unsaturated amino acid (Z-isomer)
Cysteine + DhaLanthionineThioether ring
Cysteine + Dhb3-MethyllanthionineThioether ring

The mature subtilin molecule contains several lanthionine and 3-methyllanthionine residues, forming multiple intramolecular thioether bridges acs.orgasm.org. These modifications, along with the presence of didehydroamino acids, are essential for subtilin's biological activity, including its ability to interact with lipid II and form pores in bacterial membranes asm.org.

LanB Dehydratase (SpaB)

SpaB is the LanB homolog involved in subtilin biosynthesis, responsible for the dehydration of specific serine and threonine residues within the this compound peptide. acs.orgfrontiersin.org This dehydration reaction converts serine residues to 2,3-didehydroalanine (Dha) and threonine residues to (Z)-2,3-didehydrobutyrine (Dhb). acs.orguniprot.orgasm.orgoup.com These dehydrated residues are crucial for the subsequent cyclization steps. SpaB has been shown to exist as at least a dimer, and interaction between SpaB and SpaC has been observed. nih.gov While LanB proteins have been studied for some time, in vitro reconstitution of their dehydration activity has been challenging. pnas.org Studies on the related nisin dehydratase NisB suggest that conserved residues are important for complete dehydration and release of the dehydrated precursor to the transporter. acs.org

LanC Cyclase (SpaC)

SpaC is the LanC homolog that catalyzes the formation of the characteristic lanthionine and 3-methyllanthionine rings in subtilin. acs.orgasm.orgasm.orgacs.org This is achieved through an intramolecular Michael-type addition reaction, where the thiol group of a cysteine residue attacks the double bond of a nearby didehydroalanine or didehydrobutyrine residue. acs.orguniprot.orgasm.orgfrontiersin.orgacs.orgresearchgate.net SpaC is a lanthionine cyclase that contains a stoichiometric zinc atom and exists as a monomer in solution. nih.govebi.ac.uk The cyclase mediates the regio- and stereoselective cyclization of cysteine residues onto the dehydroamino acids to assemble the thioether ring structures. acs.org

Essential Residues for Catalysis and Coordination

Research, particularly through the analysis of genetically engineered SpaC alanine replacement mutants and comparison with the structure of the related nisin cyclase NisC, has identified several residues essential for subtilin biosynthesis and SpaC activity. acs.orgnih.govacs.org Key residues involved in catalysis and metal coordination have been identified. acs.orgnih.govebi.ac.uknih.govacs.org

SpaC residues His231, Cys303, and Cys349 are involved in coordinating the central zinc ion. acs.orgnih.govebi.ac.uknih.govacs.org The pair His231/Tyr304 is discussed as potentially acting as general acid/base catalysts in lanthionine formation. acs.orgnih.govacs.org

Insights from Alanine Replacement Mutagenesis

Alanine replacement mutagenesis studies have been instrumental in revealing the importance of specific amino acid residues in SpaC for subtilin biosynthesis. acs.orgnih.govacs.org Mutagenesis of SpaC residues His231, Trp302, Cys303, Tyr304, Gly305, Cys349, and His350, as well as the conserved C-terminal motif Lys437-Ala438-Leu439-Leu440-Ile441, demonstrated their essentiality for subtilin production. acs.orgnih.govacs.org

Studies on the related cyclase NisC also showed that mutation of zinc ligands to alanine abolished enzymatic activity and resulted in decreased zinc levels, supporting the essential role of zinc and its coordinating residues for cyclase function. researchgate.net

Zinc Ion Coordination in SpaC

SpaC, like NisC, is a zinc protein containing a stoichiometric zinc atom. nih.govebi.ac.uk EXAFS data on SpaC suggest two cysteine ligands to the metal in the wild-type enzyme, with possibly two additional histidines. nih.gov Based on sequence alignments and EXAFS data, Cys303 and Cys349 are likely the two cysteine ligands. nih.gov These residues, along with His231, are involved in the coordination of the central zinc ion in SpaC. acs.orgnih.govebi.ac.uknih.govacs.org The coordinated zinc ion is thought to play a role in activating the cysteine thiol of the peptide substrate for the intramolecular Michael addition to the dehydroalanine (B155165) and dehydrobutyrine residues. nih.govpnas.org

LanT Transporter (SpaT)

SpaT is the LanT homolog in the subtilin biosynthetic machinery, functioning as an ABC transporter. acs.orgasm.orguniprot.orgasm.orgresearchgate.netasm.org It is implicated in the export process of the lantibiotic subtilin. uniprot.orgasm.org SpaT is associated with the membrane and is part of the subtilin synthetase complex. acs.orgasm.orgnih.gov While the subtilin leader segment can be utilized by a wild-type transporter, secretion is enhanced if the subtilin transporter (SpaT) is available. asm.orgnih.gov Studies using reporter polypeptides have shown that the subtilin leader is not cleaved until the precursor has been transported to the cell wall, and release into the medium occurs after cleavage. asm.orgnih.gov Deletions in the central region of SpaT have been shown to disrupt proteolytic cleavage of the leader segment and release of the reporter into the medium, suggesting a role beyond just translocation. asm.orgnih.gov SpaT is likely involved in attaching the modification machinery to the cytoplasmic membrane. asm.org

Proteolytic Processing of the Leader Peptide

The removal of the leader peptide from the this compound is a critical step that liberates the mature subtilin molecule. Unlike some other lantibiotics, the subtilin system relies on extracellular proteases for this cleavage event. researchgate.netasm.org

Identification of Extracellular Serine Proteases (AprE, WprA, Vpr)

Research has identified several extracellular serine proteases produced by Bacillus subtilis that are capable of cleaving the leader peptide of the this compound, leading to its activation. Prominent among these are AprE (also known as subtilisin), WprA, and Vpr. nih.govresearchgate.net

Studies utilizing antimicrobial inactive subtilin precursors (consisting of the leader peptide still attached to the fully matured propeptide) have demonstrated the ability of purified AprE and WprA to activate these precursors. nih.gov Further investigation, including the use of B. subtilis strains deficient in various extracellular proteases, revealed that Vpr also possesses the capacity to process subtilin precursors. nih.govresearchgate.net While an aprE wprA double mutant strain of B. subtilis ATCC 6633 was still able to produce active subtilin, albeit at a reduced rate, no subtilin processing activity was detected in the culture supernatant of a strain deficient in eight extracellular proteases, highlighting the role of these secreted enzymes in subtilin maturation. nih.gov

The involvement of multiple extracellular proteases suggests a degree of redundancy or overlapping function in subtilin leader peptide processing in B. subtilis.

Absence of a Dedicated Leader Peptidase (LanP) within the spa-locus

A notable characteristic of the subtilin biosynthetic gene cluster (spa-locus) is the absence of a gene encoding a dedicated leader peptidase, often denoted as LanP in other lantibiotic systems like that of nisin. researchgate.netasm.orgrug.nl In the nisin system, the subtilisin-like serine protease NisP is responsible for cleaving the leader peptide. acs.orgnih.gov

In contrast, the spa gene cluster contains genes for the structural peptide (SpaS), modification enzymes (SpaB and SpaC), and an ABC transporter (SpaT), but it lacks a specific protease gene for leader peptide removal. researchgate.netasm.orgrug.nl This indicates that the subtilin system has evolved to utilize extracellular proteases already present in the Bacillus subtilis secretome for the final maturation step. researchgate.netasm.orgrug.nl

Functional Implications of Leader Peptide Cleavage for Precursor Activation

The proteolytic cleavage of the leader peptide is a crucial step for the activation of the this compound. The precursor peptide, with the leader sequence attached, is typically inactive or has significantly reduced antimicrobial activity. nih.govacs.org The leader peptide plays essential roles during the earlier stages of biosynthesis, including guiding the post-translational modification enzymes and facilitating the transport of the modified precursor across the membrane via the SpaT transporter. researchgate.netasm.orgnih.gov

Upon cleavage by extracellular proteases, the mature subtilin peptide is released. This mature form possesses the characteristic antimicrobial activity against susceptible microorganisms. researchgate.netacs.org The removal of the leader peptide is therefore the final step that converts the inactive precursor into the biologically active lantibiotic.

Regulation of Subtilin Precursor Production

Quorum Sensing and Auto-induction

The production of subtilin is regulated by a cell-density-dependent mechanism known as quorum sensing. researchgate.net In this process, the accumulation of a signaling molecule in the extracellular environment triggers a coordinated response across the bacterial population. For subtilin, this signaling molecule is the mature subtilin peptide itself, leading to a process of auto-induction. nih.govwikipedia.org

Mature subtilin acts as a peptide pheromone, an extracellular signaling molecule that mediates cell-to-cell communication. researchgate.netnih.gov At low cell densities, a basal level of subtilin is produced. nih.govnih.gov As the bacterial population grows, the extracellular concentration of subtilin increases. Once a critical threshold concentration is reached, subtilin is detected by a specific sensor on the cell surface, initiating a signal cascade that dramatically upregulates its own production. nih.govnih.gov This positive feedback loop ensures a rapid and synchronized production of subtilin throughout the population once a quorum is achieved. researchgate.net

Central to the auto-induction of subtilin biosynthesis is the SpaRK two-component regulatory system. nih.govnih.gov This system is encoded by the spaRK genes within the subtilin gene cluster and is comprised of a sensor histidine kinase, SpaK, and a response regulator, SpaR. nih.govnih.govresearchgate.net Two-component systems are a common mechanism in bacteria for sensing and responding to environmental stimuli. wikipedia.org

SpaK is a membrane-bound sensor histidine kinase that detects the presence of extracellular subtilin. nih.govnih.gov Upon binding of subtilin to its sensor domain, SpaK undergoes a conformational change that triggers its autophosphorylation at a conserved histidine residue, utilizing ATP as the phosphate (B84403) donor. nih.govnih.govmdpi.com The activation of SpaK is highly specific to subtilin and closely related lantibiotics like entianin (B1576715) and ericin S. nih.gov Notably, the structurally similar lantibiotic nisin does not activate SpaK at non-toxic concentrations, highlighting the specificity of the sensor. nih.govnih.gov Studies have shown that the N-terminal portion of subtilin-like lantibiotics is crucial for SpaK activation. nih.gov

Once phosphorylated, SpaK transfers the phosphate group to a conserved aspartate residue on the SpaR response regulator. nih.govnih.gov This phosphorylation event activates SpaR, transforming it into a functional transcription factor. nih.govuniprot.org The activated SpaR then binds to specific DNA sequences, known as spa-boxes, located in the promoter regions of the spa gene operons. nih.govnih.gov The binding of SpaR to these promoters initiates the transcription of the genes responsible for subtilin biosynthesis and immunity. nih.govnih.gov It has been demonstrated that the overexpression of SpaR alone is insufficient to activate the spa promoters, indicating that the histidine kinase SpaK is indispensable for the regulatory function of this two-component system. nih.gov

The SpaRK Two-Component Regulatory System

Transcriptional Regulation of spa Genes

The genes involved in subtilin biosynthesis (spaBTC), precursor peptide synthesis (spaS), and immunity (spaIFEG) are organized into distinct transcriptional units, each controlled by its own promoter. nih.govresearchgate.net The activation of these promoters is primarily driven by the phosphorylated SpaR protein.

The key promoters regulated by the SpaRK system are PspaI, PspaB, and PspaS. nih.gov Upon activation by subtilin, these promoters exhibit markedly different levels of induction, indicating a differential responsiveness to the activated SpaR regulator. nih.gov This allows the cell to fine-tune the expression of the various components of the subtilin production and immunity machinery.

Research has quantified the induction of these promoters in the presence of subtilin, revealing a striking difference in their activity levels. The PspaI promoter, which controls the immunity genes spaIFEG, shows the highest level of induction. This robust activation ensures that the cell can rapidly protect itself from the antimicrobial action of the subtilin it produces. The PspaB and PspaS promoters, responsible for the transcription of the subtilin modification and export machinery and the subtilin precursor peptide respectively, also show significant induction, but to a lesser extent than PspaI. nih.gov In contrast, the promoter for the regulatory genes themselves, PspaR, does not appear to be significantly induced by the addition of subtilin. whiterose.ac.uk

The differential responsiveness of these promoters is a key feature of the regulatory circuit, allowing for a coordinated and efficient production of subtilin while prioritizing the cell's self-protection.

Interactive Data Table: Differential Responsiveness of spa Promoters to Subtilin Induction

PromoterRegulated GenesFunctionFold Induction by SpaR
PspaIspaIFEGImmunity~800-fold
PspaBspaBTCModification and Export~312-fold
PspaSspaSThis compound~284-fold
PspaRspaRKRegulationNot significantly induced

Role of spa-box Cis-Acting Elements

The transcriptional activation of the subtilin biosynthesis gene cluster (spa) is critically dependent on specific cis-acting DNA sequences known as the spa-box. These elements are found within the promoter regions of the subtilin-responsive operons, including spaB, spaS, and spaI. wur.nl The spa-box serves as the specific binding site for the phosphorylated response regulator SpaR, which is part of the two-component system SpaRK that senses the extracellular concentration of subtilin itself. wur.nl

Binding of the activated SpaR protein to the spa-box initiates the transcription of the downstream genes responsible for subtilin modification, transport, and immunity. wur.nl This mechanism forms a quorum-sensing autoregulatory circuit, where the presence of subtilin triggers a signal cascade that amplifies its own production. wur.nlnih.gov Research has identified a consensus motif for the spa-box, which consists of a repeated pentanucleotide sequence. The precise structure and spacing of this motif are crucial for the efficient binding of SpaR and subsequent transcriptional activation.

Characteristics of the spa-box Cis-Acting Element
FeatureDescription
Function Binding site for the response regulator SpaR.
Location Promoter regions of subtilin-responsive genes (PspaI, PspaB, PspaS). nih.gov
Regulatory Role Positive regulation; initiates transcription upon SpaR binding.
Mechanism Part of a quorum-sensing system activated by extracellular subtilin. wur.nl

Global Regulatory Networks

Beyond the specific SpaRK autoregulatory loop, the production of the this compound is integrated into the broader physiological state of the cell through the action of global regulatory networks. These networks ensure that antibiotic production is coordinated with the transition from active growth to the stationary phase.

The transition state regulator AbrB is a major global regulator in Bacillus subtilis that governs the expression of numerous genes activated at the onset of the stationary phase. researchgate.netnih.gov AbrB acts as a strong repressor of subtilin biosynthesis, particularly during the exponential growth phase. nih.gov It achieves this by binding to the promoter regions of subtilin-related genes, thereby preventing their transcription. nih.gov

The deletion of the abrB gene has been shown to significantly enhance the expression of subtilin genes, leading to a higher yield of the antibiotic. nih.gov This indicates that AbrB is a key checkpoint that prevents premature or unnecessary subtilin production when the cell population is actively growing and dividing. nih.govresearchgate.net The repression by AbrB is relieved as the cells enter the stationary phase, a process that is itself controlled by other master regulators like Spo0A. uni-goettingen.de

The regulation of this compound production involves a dual-control mechanism that includes the alternative sigma factor H (SigH or σH). nih.govnih.gov Sigma factors are essential components of the RNA polymerase holoenzyme that direct it to specific promoter sequences. nih.gov SigH is a key regulator for the initiation of stationary-phase processes, including sporulation and competence. nih.gov

Key Global Regulators of this compound Production
RegulatorTypePrimary Role in Subtilin Regulation
AbrB Transcriptional RepressorStrongly represses subtilin biosynthesis during exponential growth. nih.gov
Sigma H (SigH) Alternative Sigma FactorPositively regulates the expression of the SpaRK two-component system. nih.gov

Growth Phase-Dependent Expression Dynamics

The expression of genes involved in subtilin biosynthesis is strictly dependent on the growth phase of the bacterial culture. nih.govnih.gov This temporal regulation ensures that the energetically costly process of antibiotic production is initiated only when the cell density is high and conditions are appropriate, typically at the end of exponential growth and the beginning of the stationary phase. nih.govnih.gov

During the early and mid-logarithmic growth phases, subtilin production is maintained at a very low, basal level. nih.govnih.gov This repression is primarily mediated by the AbrB protein. nih.gov As the culture transitions into the late exponential and stationary phases, the concentration of AbrB decreases, leading to the derepression of the subtilin gene cluster. nih.gov Consequently, maximal expression of key biosynthetic proteins, such as SpaB, and the highest levels of subtilin production are observed in the early stationary phase. nih.govnih.gov This growth phase-dependent expression is a hallmark of secondary metabolite production in bacteria and is crucial for the ecological function of subtilin. researchgate.net

Environmental and Nutritional Modulators of Biosynthesis

The production of the this compound is also modulated by various environmental and nutritional signals. These factors can influence the global regulatory networks that, in turn, control the expression of the spa gene cluster.

One significant environmental factor is oxygen availability. Studies have shown that oxygen-limiting (microaerophilic) conditions lead to a pronounced decrease in subtilin production, suggesting that aerobic respiration and the associated metabolic state are important for efficient biosynthesis. researchgate.net

Nutritional cues also play a critical role. The presence of glucose has been found to influence the synthesis of subtilin-like lantibiotics. uni-goettingen.de The composition of the growth medium, including the availability of specific microelements such as iron (Fe), manganese (Mn), and zinc (Zn), can have a considerable effect on the production of secondary metabolites by B. subtilis, and similar effects are anticipated for subtilin. researchgate.net These nutritional signals are often integrated into the regulatory cascade through their impact on the master regulators that control the transition to stationary phase, such as Spo0A, which ultimately modulates the activity of AbrB and SigH.

Immunity Mechanisms Associated with Subtilin Precursor Production

Role of SpaI Lipoprotein

The SpaI protein is a key player in the direct neutralization of subtilin at the cell surface. nih.gov It is a lipoprotein that is anchored to the exterior of the cytoplasmic membrane. nih.gov In this strategic location, SpaI functions as an intercepting protein, binding specifically to subtilin molecules. nih.govnih.gov This interaction prevents subtilin from reaching a high local concentration on the cell membrane, which is a prerequisite for its pore-forming activity. nih.gov

Experimental evidence, including cross-linking studies, has confirmed a direct and specific interaction between SpaI and subtilin. nih.govnih.gov Interestingly, this interaction is specific to subtilin, as SpaI does not interact with the structurally similar lantibiotic nisin. nih.gov The proposed mechanisms of SpaI action include sequestering subtilin to prevent membrane insertion or interfering with the interaction between subtilin and its membrane target, Lipid II, thereby inhibiting pore formation. nih.gov The maturation and proper acylation of SpaI are crucial for its function in providing immunity. nih.gov

Function of SpaFEG Transporter in Self-Protection

The second arm of the subtilin immunity system is the SpaFEG complex, which functions as an ABC transporter. nih.govasm.org This transporter is a member of the ABC-2 subfamily of multidrug resistance proteins. nih.gov The complex is composed of three protein subunits: SpaF, which contains the nucleotide-binding domains (NBDs) that hydrolyze ATP to power transport, and SpaE and SpaG, which form the transmembrane domains (TMDs) that create the channel through which the substrate is moved. nih.gov

The primary role of the SpaFEG transporter is to actively expel subtilin molecules from the cell membrane, effectively reducing the concentration of cell-associated subtilin. nih.govresearchgate.netscispace.com Quantitative in vivo peptide release assays have demonstrated that cells expressing spaFEG show a diminished amount of subtilin associated with their cell membranes. nih.govasm.orgscispace.com This suggests that SpaFEG acts as a pump, transporting subtilin from the membrane to the extracellular space. nih.govasm.orgscispace.com This expulsion mechanism is a critical component of self-protection, as it prevents the accumulation of subtilin in the membrane where it would otherwise exert its lethal pore-forming activity. researchgate.net Importantly, the activity of the SpaFEG transporter does not appear to involve degradation of the subtilin molecule. nih.gov

ComponentTypePrimary Function
SpaILipoproteinIntercepts and binds subtilin at the cell surface.
SpaFEGABC TransporterExpels subtilin from the cytoplasmic membrane.

Advanced Research Methodologies and Experimental Approaches

Genetic Engineering Strategies

Genetic engineering provides the foundational tools for probing the subtilin biosynthesis pathway. By modifying the genetic blueprint of the producing organism, researchers can elucidate the function of specific genes and amino acid residues, optimize production, and harness the regulatory circuits for biotechnological applications.

Site-directed mutagenesis is a precise technique used to create specific, targeted changes in the DNA sequence of the subtilin precursor gene, spaS. wikipedia.org This approach is instrumental in understanding the structure-function relationships of the precursor peptide. By systematically substituting individual amino acids, researchers can investigate their roles in various stages of biosynthesis.

Key applications include:

Leader Peptide Analysis: Mutating residues within the leader peptide region helps identify the specific sequences recognized by the modification enzymes (SpaB, SpaC) and the transporter (SpaT). This is crucial for understanding how the precursor is targeted to the biosynthetic complex.

Propeptide Core Investigation: Introducing mutations in the core region of the precursor can pinpoint which serine and threonine residues are substrates for dehydration by SpaB and which cysteine residues are involved in the formation of thioether bridges by SpaC.

Cleavage Site Determination: Altering amino acids at the junction of the leader and core peptide can clarify the recognition site for the protease domain of SpaT, which cleaves the leader peptide during export.

Transition State Stabilization: As demonstrated in studies on the mature enzyme subtilisin, specific residues can be critical for stabilizing the transition state of a reaction. nih.gov Similar principles can be applied to the precursor to understand how it interacts with the modifying enzymes. For instance, substituting a key asparagine residue thought to stabilize a tetrahedral intermediate during modification could lead to a significant reduction in the catalytic rate, confirming its mechanistic importance. nih.gov

Target Region of PrecursorExample MutationInvestigative Purpose
Leader PeptideAlanine (B10760859) scanning mutagenesisIdentify residues essential for recognition by SpaB, SpaC, and SpaT.
Core Peptide (Ser/Thr)Ser -> Ala or Thr -> ValDetermine which residues are dehydrated to dehydroalanine (B155165)/dehydrobutyrine.
Core Peptide (Cys)Cys -> AlaIdentify which cysteines participate in lanthionine (B1674491) bridge formation.
Cleavage SiteMutate residues at -1, +1 positionsElucidate the sequence specificity of the SpaT protease.

To study subtilin biosynthesis in a controlled and genetically tractable environment, researchers often transfer the entire subtilin gene cluster (spa-locus) into a non-native host. Bacillus subtilis strain W168 is a preferred host for this purpose due to its non-pathogenic, "Generally Regarded As Safe" (GRAS) status, its well-understood genetics, and the availability of extensive genetic tools. researchgate.netrsc.org

The successful integration of the intact spa-locus, which includes the precursor gene (spaS), modification genes (spaB, spaC), transporter gene (spaT), immunity genes (spaIFEG), and regulatory genes (spaRK), into the chromosome of B. subtilis W168 has been a significant achievement. researchgate.netnih.gov This creates a robust platform for:

Studying Regulation: It allows for the systematic analysis of regulatory elements, such as the repression of subtilin biosynthesis by the transition state regulator AbrB. researchgate.netnih.gov

Improving Production: The genetic tractability of B. subtilis W168 facilitates metabolic engineering strategies to enhance the yield of subtilin. nih.gov

Pathway Engineering: It provides a chassis for engineering the biosynthetic pathway to create novel subtilin variants.

This approach is valuable not only for subtilin research but also serves as a model for the heterologous production of other complex natural products. rsc.orgnih.gov

Reporter strains are essential tools for quantifying the activity of promoters involved in subtilin biosynthesis and for monitoring the production of the final active compound. nih.gov These strains are created by fusing a promoter of interest, such as the promoter for the spaS gene (PspaS), to a reporter gene whose product can be easily measured. atcc.org

Commonly used reporter systems in subtilin research include:

β-Glucuronidase (GusA) and Green Fluorescent Protein (GFP): These reporters have been used to characterize the strength and regulation of subtilin-inducible promoters. nih.govnih.gov The expression levels, measured via enzymatic activity (GusA) or fluorescence (GFP), correlate directly with the transcriptional activity of the promoter.

lux Operon (Luciferase): Luciferase-based reporters generate a light signal (bioluminescence) that can be detected with high sensitivity. Researchers have developed "online" reporter strains by incorporating a subtilin-reporting system, such as PpsdA-lux, into the subtilin-producing B. subtilis W168 strain. researchgate.netnih.gov This allows for the efficient, real-time monitoring of the dynamics of subtilin biosynthesis throughout the growth cycle. researchgate.netnih.gov Another system, the PliaI-lux reporter, is induced by membrane-active compounds like subtilin, providing a way to specifically detect the presence of the bioactive final product. nih.gov

Reporter SystemPromoter FusionApplicationReference
β-Glucuronidase (GusA)PspaSQuantify subtilin-inducible gene expression. nih.govresearchgate.net
Green Fluorescent Protein (GFP)PspaSVisualize and quantify promoter activity. nih.gov
Luciferase (lux)PpsdA"Online" monitoring of subtilin biosynthesis dynamics. researchgate.netnih.gov
Luciferase (lux)PliaIDetect the production of bioactive, mature subtilin. nih.gov

The natural regulatory circuit of subtilin biosynthesis has been ingeniously repurposed to create a tightly controlled gene expression system in B. subtilis, known as the SURE (SUbtilin-Regulated Gene Expression) system. nih.govmobitec.com This system is based on the two-component regulatory module consisting of the membrane sensor histidine kinase (SpaK) and the response regulator (SpaR). mobitec.comprlog.org

The core components of the SURE system are:

A B. subtilis host strain engineered to contain the spaR and spaK genes. mobitec.com

An expression plasmid containing a subtilin-inducible promoter (e.g., PspaS) followed by a multiple cloning site where a gene of interest can be inserted. prlog.org

In the absence of subtilin, the promoter is silent, leading to very low basal expression. nih.govnih.gov Upon the addition of nanomolar concentrations of external subtilin, SpaK senses the inducer and activates SpaR, which in turn binds to the promoter and initiates high-level transcription of the target gene. nih.govmobitec.com The level of expression is directly dependent on the amount of subtilin added, allowing for fine-tuned control. nih.gov This system is highly advantageous for producing proteins, especially those that may be toxic to the host cell, and is not subject to catabolite repression. nih.govprlog.org

Directed evolution is a powerful protein engineering strategy that mimics natural selection in the laboratory to improve or alter the function of enzymes. tandfonline.comillinois.edu It involves iterative cycles of random mutagenesis to create a library of gene variants, followed by screening or selection to identify mutants with the desired properties. caltech.edu

A hypothetical workflow for optimizing the dehydratase SpaB could involve:

Library Creation: Introduce random mutations into the spaB gene using methods like error-prone PCR.

Transformation: Clone the library of spaB variants into the heterologous B. subtilis production strain.

Screening/Selection: Screen individual colonies for increased production of mature subtilin, perhaps using a high-throughput assay linked to a reporter strain.

Iteration: Isolate the improved spaB variants and use them as templates for the next round of mutagenesis and screening.

This approach could lead to the development of hyper-efficient biosynthesis enzymes, resulting in significantly higher yields of subtilin or enabling the production of novel lantibiotic variants.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for characterizing the this compound and validating the results of genetic engineering studies. These techniques provide direct information about the physical and chemical properties of the peptide.

Initial studies identified subtilin precursors through pulse-chase labeling experiments using [35S]cysteine in growing B. subtilis cells. nih.gov Modern approaches utilize a combination of purification and analytical techniques. The precursor peptide can be overexpressed, purified, and then subjected to a battery of characterization methods.

Key characterization techniques include:

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to determine the precise molecular mass of the precursor. frontiersin.org This can confirm the presence of expected post-translational modifications, such as dehydration, by comparing the experimental mass to the theoretical mass.

In Vitro Conversion Assays: Purified precursor protein can be incubated with crude cell extracts or purified modification enzymes (SpaB, SpaC) and the processing protease (SpaT) in vitro. nih.gov This allows researchers to study the enzymatic conversion of the precursor to mature subtilin step-by-step, confirming the function of each enzyme. The reaction can be inhibited by specific protease inhibitors to identify the types of enzymes involved. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) is used to purify the precursor and to separate different modification states of the peptide, allowing for detailed analysis of the biosynthesis process. frontiersin.org

Spectroscopy: Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) can provide insights into the secondary and tertiary structure of the precursor peptide, although these are more commonly applied to the stable, mature subtilin. nih.govresearchgate.net

TechniqueInformation Gained about this compound
Pulse-Chase LabelingInitial identification and tracking of precursor synthesis. nih.gov
SDS-PAGEEstimation of molecular weight and assessment of purity. nih.gov
Mass Spectrometry (MALDI-TOF)Precise molecular mass determination; confirmation of post-translational modifications. frontiersin.org
In Vitro Enzyme AssaysConfirmation of enzyme function (dehydration, cyclization, cleavage) on the precursor. nih.gov
High-Performance Liquid Chromatography (HPLC)Purification and separation of precursor from modified intermediates and mature subtilin. frontiersin.org

In vitro Reconstitution of Modification Complexes

The in vitro reconstitution of enzymatic pathways is a powerful technique to study complex biochemical transformations under controlled conditions. This approach involves purifying the individual components of a biological system and combining them in a test tube to recapitulate the natural process. For lanthipeptide biosynthesis, this allows for the detailed investigation of enzyme activity, substrate specificity, and reaction kinetics, independent of the cellular environment.

While attempts to reconstitute the in vitro activity of purified SpaB, the dehydratase involved in subtilin biosynthesis, were initially met with challenges, studies on the closely related nisin biosynthesis pathway have demonstrated the feasibility and utility of this approach. The in vitro assembly of the nisin modification complex, consisting of the dehydratase NisB, the cyclase NisC, and the precursor peptide NisA, has been successfully achieved. frontiersin.org This reconstituted system has been instrumental in detailed functional studies of the individual enzymes and the entire complex. nih.gov

Further insights into the reconstitution of lanthipeptide biosynthetic pathways come from studies on class III lanthipeptides. Researchers have successfully reconstituted the biosynthetic pathway for a class III lanthipeptide from Bacillus thuringiensis, which included the characterization of the modification enzyme and a two-component protease system responsible for leader peptide removal. acs.org These successes in related systems provide a roadmap for future efforts to fully reconstitute the subtilin modification complex in vitro, which would enable a detailed mechanistic understanding of this compound maturation.

Interaction Studies via Pull-down Assays

Understanding the assembly and function of the subtilin modification machinery necessitates the study of the intricate network of protein-protein interactions. Pull-down assays are a valuable in vitro technique for detecting and confirming these physical interactions. nih.gov This method typically involves using a "bait" protein, which is immobilized on a solid support, to "pull down" its interacting partners ("prey") from a complex mixture, such as a cell lysate.

In the context of subtilin biosynthesis, co-immunoprecipitation, a variation of the pull-down assay that uses an antibody to capture the protein complex, has provided evidence for a multimeric subtilin synthetase complex. These experiments have demonstrated that the modification enzymes SpaB and SpaC, along with the transporter SpaT, are associated with the this compound, SpaS. The ability to co-precipitate SpaB and SpaC using antisera against SpaC, SpaB, and SpaT, as well as with a monoclonal antibody against an epitope-tagged SpaS, indicates that these four proteins form a complex.

The general workflow of a pull-down assay to investigate these interactions would involve:

Immobilization of the bait protein: For instance, a tagged version of the this compound (SpaS) could be attached to affinity beads.

Incubation with prey proteins: The immobilized SpaS would then be incubated with a cell lysate containing the putative interacting partners, SpaB, SpaC, and SpaT.

Washing: Non-specific and weakly interacting proteins are removed through a series of washing steps.

Elution and detection: The bait protein and its specifically bound prey proteins are eluted from the beads and subsequently identified, typically by techniques like SDS-PAGE and western blotting or mass spectrometry.

ComponentRole in AssayPotential Interacting Partners
Tagged SpaS (precursor)BaitSpaB, SpaC, SpaT
Tagged SpaB (dehydratase)BaitSpaS, SpaC, SpaT
Tagged SpaC (cyclase)BaitSpaS, SpaB, SpaT

Spectroscopic Techniques (e.g., NMR for enzyme-substrate interactions, excluding structural properties of mature subtilin)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the dynamic interactions between enzymes and their substrates at an atomic level. nih.gov NMR can provide information on the binding affinity, the location of the binding site, and any conformational changes that occur upon binding, all under conditions that can mimic the physiological environment. researchgate.net

While the structural properties of the mature subtilin peptide are outside the scope of this article, NMR has been used to probe the interactions of subtilin with its cellular target. Solid-state NMR studies have been employed to investigate the interaction between subtilin and membrane pyrophosphates, shedding light on the role of the N-terminal tryptophan in target recognition. nih.gov This is relevant to the precursor as the N-terminus is where the leader peptide is cleaved.

In the context of the this compound, NMR could be employed to study its interaction with the modification enzymes. For example, by isotopically labeling the precursor peptide (e.g., with ¹⁵N or ¹³C), changes in the chemical shifts of its amino acid residues upon binding to SpaB or SpaC could be monitored. This would allow for the mapping of the binding interface on the precursor peptide. These experiments can reveal dynamic information about the enzyme-substrate complex, which is crucial for understanding the catalytic mechanism. nih.gov

Mass Spectrometry for Post-translational Modification Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the detailed characterization of proteins and their post-translational modifications (PTMs). aston.ac.uk It allows for the precise determination of molecular weights, which can reveal the addition or removal of chemical groups during biosynthesis. acs.org

In the study of the this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been effectively used to monitor the production of subtilin and its precursors directly from crude samples of B. subtilis culture media. nih.gov This approach has enabled the observation of different precursor species, providing evidence that they consist of the post-translationally modified core peptide attached to leader peptides of varying lengths. nih.gov By blocking the final processing step with a serine protease inhibitor, researchers were able to accumulate and detect these modified, inactive precursors. nih.gov

Furthermore, Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular mass of a naturally occurring variant of subtilin, revealing a succinylation at the N-terminal tryptophan. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) techniques are particularly powerful for PTM analysis, as they involve the fragmentation of a selected peptide ion to generate a spectrum of fragment ions. rockefeller.edu This fragmentation pattern provides sequence information and allows for the precise localization of the modification site. rapidnovor.com

Mass Spectrometry TechniqueApplication in this compound ResearchKey Findings
MALDI-TOF MSMonitoring of subtilin precursors in crude culture media. nih.govDetection of modified core peptide with leader peptides of varying lengths. nih.gov
FAB-MSCharacterization of a natural subtilin variant. nih.govresearchgate.netIdentification of N-terminal succinylation. nih.govresearchgate.net
Tandem MS (MS/MS)Precise localization of post-translational modifications. rockefeller.eduProvides sequence information and pinpoints modification sites. rapidnovor.com

Cryo-Electron Microscopy for Multi-protein Complex Structure Determination

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes in their near-native state. springernature.com This method is particularly well-suited for studying multi-protein complexes that are difficult to crystallize, which is often the case for membrane-associated or transiently interacting protein assemblies.

While a cryo-EM structure of the subtilin modification complex has not yet been reported, the application of this technique to other lanthipeptide synthetases demonstrates its potential. Recently, the cryo-EM structure of a dimeric class III lanthipeptide modification enzyme, PneKC, was determined. pdbj.org This study provided snapshots of different stages of precursor peptide binding and revealed the intricate interplay between the different domains of the enzyme. pdbj.org

Given the evidence for a multi-protein subtilin synthetase complex involving SpaB, SpaC, SpaT, and the SpaS precursor, cryo-EM stands as a promising approach to visualize its architecture. Such a structure would provide invaluable insights into how the precursor peptide is passed between the different enzymatic and transport components and how the modification reactions are coordinated. The ability of cryo-EM to capture different conformational states could also shed light on the dynamic nature of the biosynthesis process. springernature.com

Computational Approaches in Biosynthesis Modeling

Computational modeling provides a powerful framework for integrating experimental data and for simulating the dynamic behavior of complex biological systems. These in silico approaches can generate testable hypotheses and guide future experimental work.

Bioinformatics modeling has been successfully applied to the metabolic engineering of mycosubtilin (B72517), another lipopeptide produced by Bacillus subtilis. mdpi.comresearchgate.net In these studies, computational models of the branched-chain amino acid metabolic pathway were used to predict gene knockouts and overexpressions that would lead to the overproduction of specific mycosubtilin isoforms. mdpi.comresearchgate.net A similar approach could be applied to subtilin biosynthesis to optimize its production.

Molecular dynamics (MD) simulations are a particularly powerful computational technique for studying the physical movements of atoms and molecules over time. frontiersin.orgmdpi.com MD simulations can be used to model the interaction between the this compound and the modification enzymes at an atomic level. nih.govyoutube.com This could provide insights into:

The conformational changes that the precursor peptide undergoes upon binding to the enzymes.

The specific amino acid residues that are critical for binding and catalysis.

The mechanism by which the enzymes recognize and select specific serine and threonine residues for dehydration and cysteine residues for cyclization.

By combining computational modeling with experimental data from the methodologies described above, a comprehensive and dynamic picture of this compound biosynthesis can be achieved.

Future Perspectives in Subtilin Precursor Research

Engineering of Biosynthesis Pathways for Enhanced Production

Enhancing the production of subtilin from its precursor involves manipulating the complex biosynthetic pathway. This pathway is encoded by the spa gene cluster (spaBTCSIFEGRK), which includes genes for the precursor peptide (spaS), modification and export enzymes (spaBTC), immunity proteins (spaIFEG), and regulatory elements (spaRK). ontosight.airesearchgate.netresearchgate.net

Strategies for enhancing subtilin production through pathway engineering include increasing the expression levels of genes involved in precursor synthesis, modification, and transport. Overexpression of the structural gene spaS encoding the subtilin precursor is a direct approach. Additionally, optimizing the efficiency of the modification enzymes (SpaB and SpaC) and the transporter (SpaT) can improve the rate of mature subtilin formation and export. ontosight.aiacs.org

Another key strategy involves manipulating regulatory elements. The transition state regulator protein AbrB is known to strongly repress the production of antimicrobial peptides, including subtilin, in Bacillus subtilis. Deletion of the abrB gene has been shown to enhance subtilin production significantly. researchgate.netresearchgate.net

Improving the self-protection (immunity) of the producing strain is also crucial for higher yields, as subtilin can be toxic to the host cell at high concentrations. Integrating additional copies of the immunity genes (spaIFEG) into the genome of the producer strain has been demonstrated to increase subtilin tolerance and, consequently, the subtilin yield. researchgate.netasm.org

Metabolic engineering approaches aimed at increasing the availability of precursor molecules for subtilin biosynthesis could also contribute to enhanced production. While specific studies on this compound supply enhancement were not detailed, general metabolic engineering strategies in Bacillus subtilis for increasing the yield of other products involve elevating the production of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov

Research findings highlight the potential of genetic manipulation to improve subtilin production. For instance, integrating the spa-locus from the native subtilin-producing strain B. subtilis ATCC6633 into the laboratory strain B. subtilis W168 successfully activated subtilin production in the latter. researchgate.netwhiterose.ac.ukdntb.gov.ua Deletion of abrB in B. subtilis ATCC6633 resulted in a sixfold enhancement of subtilin yield, although this also led to a higher proportion of succinylated subtilin, which has reduced antimicrobial activity. researchgate.net

Genetic Modification StrategyEffect on Subtilin ProductionReference
Deletion of abrBIncreased yield (up to 6-fold) researchgate.netresearchgate.net
Integration of additional spaIFEG copiesIncreased yield (1.7-fold) researchgate.net
Integration of spa-locus into B. subtilis W168Activated production researchgate.netwhiterose.ac.ukdntb.gov.ua

Rational Design of Precursor Peptides for Modified Maturation

The this compound peptide, consisting of a leader peptide and a core peptide, is the substrate for post-translational modification enzymes. oup.comoup.comacs.orgnih.govmdpi.comnih.gov Rational design of this precursor aims to create novel subtilin analogues with altered properties, such as improved antimicrobial activity, modified target specificity, or enhanced stability.

The leader peptide plays a critical role in guiding the precursor to the modification machinery and ensuring efficient processing. oup.comoup.comacs.orgnih.govmdpi.comnih.gov Engineering the leader peptide could potentially influence the efficiency or specificity of the modification process. However, the leader peptide's primary role is recognition by the biosynthetic enzymes and transport machinery. oup.comoup.comnih.govmdpi.comnih.gov

The core peptide contains the amino acid residues that are modified to form the mature subtilin structure, including lanthionine (B1674491) and methyllanthionine rings and dehydrated residues. ontosight.ainih.govacs.orgbeilstein-journals.orgrsc.org Rational design efforts often focus on modifying the core peptide sequence. Site-directed mutagenesis of residues within the core peptide can lead to the generation of subtilin analogues with altered structures and potentially modified biological activities. portlandpress.com

Studies involving chimeric precursor peptides, combining the leader peptide from one lantibiotic and the core peptide from another, have provided insights into the roles of these regions in maturation. For example, a chimera with the subtilin leader and nisin core peptide was successfully processed in a subtilin-producing strain, suggesting that the core peptide contains information crucial for correct ring formation. nih.gov

Future research in this area could involve:

Systematic mutagenesis studies of the subtilin core peptide to understand the relationship between specific amino acid positions and the resulting post-translational modifications and biological activity.

Designing hybrid peptides by combining elements of the subtilin core peptide with sequences from other antimicrobial peptides to create novel compounds with synergistic or expanded activity. portlandpress.com

Utilizing computational modeling and predictive tools to guide the design of precursor peptides with desired modification patterns.

The maturation of the this compound involves the action of dehydratases (SpaB) and cyclases (SpaC), which introduce dehydrated residues and thioether rings, respectively. acs.org Rational design of the precursor peptide must consider the substrate specificity and activity of these enzymes to ensure efficient and accurate modification.

Development of Novel Host Platforms for Heterologous Subtilin Production

While Bacillus subtilis is the natural producer of subtilin, exploring novel host platforms for heterologous production offers several advantages, including potentially higher yields, easier genetic manipulation, and the ability to produce subtilin variants or hybrid lantibiotics that may not be efficiently produced in the native host. acs.orgnih.gov

Bacillus subtilis itself is a well-characterized and valuable host for recombinant protein production due to its efficient secretion ability, high yield, and non-toxicity. nih.govnih.gov Efforts have been made to use laboratory strains of B. subtilis, such as B. subtilis 168, for subtilin production by introducing the spa gene cluster. acs.orgresearchgate.netwhiterose.ac.ukdntb.gov.ua Genome-reduced B. subtilis strains, lacking native antimicrobial compound production, are also being explored as cleaner backgrounds for heterologous expression. acs.orgrsc.org

Other Gram-positive bacteria, such as Lactococcus lactis, which is a natural producer of the lantibiotic nisin, could serve as alternative hosts. Sharing similar lantibiotic biosynthesis machinery, these organisms might efficiently process the this compound. Studies have shown that the nisin modification machinery can process a chimeric peptide containing the subtilin leader and nisin core peptide. nih.gov

Escherichia coli, a widely used host for recombinant protein production, has also been investigated for its ability to handle the subtilin leader peptide. While the subtilin leader can mediate translocation in E. coli, the processing differs from that in B. subtilis. oup.comoup.comnih.gov Producing fully modified and active subtilin in E. coli would likely require co-expression of the complete subtilin modification and transport machinery.

Streptomycetes are another group of Gram-positive bacteria considered promising hosts for heterologous protein production due to their efficient secretion capabilities and robust nature. frontiersin.orgbusinesschemistry.org Their potential as hosts for lantibiotic production is an area for future exploration.

Developing novel host platforms requires optimizing various factors, including:

Selection of a host strain with appropriate cellular machinery for precursor synthesis, modification, and transport.

Optimization of expression systems, including promoters and vectors, for efficient transcription and translation of the subtilin gene cluster. nih.govnih.govnih.gov

Addressing potential issues such as protease degradation of the this compound or mature peptide in the heterologous host. acs.orgresearchgate.netnih.gov

Data on heterologous subtilin production in various hosts is still emerging, but the successful activation of subtilin production in B. subtilis W168 by integrating the spa-locus demonstrates the feasibility of establishing novel production platforms. researchgate.netwhiterose.ac.ukdntb.gov.ua

Interplay of Biosynthesis and Inter-Species Microbial Communication

Subtilin production in Bacillus subtilis is not merely a constitutive process but is regulated in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS). researchgate.netresearchgate.netfrontiersin.org Subtilin itself acts as a peptide pheromone, activating a two-component regulatory system (SpaRK) that induces the expression of the spa gene cluster, including genes for its own biosynthesis and immunity. researchgate.netresearchgate.netresearchgate.net

This autoregulatory circuit highlights the role of subtilin biosynthesis in intraspecies communication, allowing B. subtilis to coordinate subtilin production with its population density. researchgate.netresearchgate.netfrontiersin.org

Beyond intraspecies communication, subtilin and other antimicrobial peptides produced by bacteria can also mediate inter-species interactions within microbial communities. jmb.or.kroup.comoup.com These molecules can influence the growth, behavior, and gene expression of neighboring bacteria, shaping the composition and dynamics of the community. jmb.or.kroup.com

Future research should focus on:

Detailed investigation of the signaling pathways and regulatory networks that govern subtilin biosynthesis in response to environmental cues and the presence of other microbes.

Understanding how subtilin production affects the fitness and competitive ability of B. subtilis in complex microbial environments, such as soil or the gut.

Exploring the potential for manipulating subtilin biosynthesis or signaling to modulate microbial communities for beneficial applications, such as promoting the growth of beneficial bacteria or inhibiting pathogens. jmb.or.kr

Identifying novel interactions between subtilin and other signaling molecules produced by different microbial species.

Q & A

Q. What experimental design considerations are critical for studying subtilin precursor biosynthesis in Bacillus subtilis?

  • Methodological Answer : When designing experiments, clearly define the bacterial strain (e.g., B. subtilis ATCC 6051), growth conditions (pH, temperature, media), and induction methods for subtilin production. Include controls for spontaneous mutations and environmental variability. Use plasmid extraction protocols (e.g., alkaline lysis ) to isolate this compound-related genetic material. Ensure replication across biological and technical triplicates to account for stochastic variability .

Q. How can researchers ensure reproducibility in this compound purification protocols?

  • Methodological Answer : Follow NIH preclinical reporting guidelines, detailing buffer compositions, chromatography columns (e.g., reverse-phase HPLC), and quantification methods (e.g., mass spectrometry). Document deviations from protocols and batch-to-batch variability in yield. Use standardized reference strains and publish raw data in supplementary materials to enable cross-validation .

Q. What molecular techniques are optimal for analyzing this compound gene expression?

  • Methodological Answer : Employ qRT-PCR with primers targeting the spaS (this compound synthetase) gene. Normalize data using housekeeping genes (e.g., rpoB) and validate via RNA-seq. For protein-level analysis, use Western blotting with anti-subtilin antibodies. Include negative controls (e.g., gene knockout strains) to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on this compound enzymatic activity under varying pH conditions be resolved?

  • Methodological Answer : Conduct dose-response assays across a pH gradient (4.0–8.0) with controlled ionic strength. Use kinetic modeling (e.g., Michaelis-Menten) to compare activity trends. Apply statistical corrections (e.g., Bonferroni) for multiple comparisons and validate findings with structural analysis (e.g., crystallography) to identify pH-sensitive residues . Publish raw datasets and analysis scripts to facilitate meta-analyses .

Q. What integrative approaches address gaps in understanding this compound post-translational modifications (PTMs)?

  • Methodological Answer : Combine proteomics (LC-MS/MS) with mutagenesis studies to map PTM sites (e.g., dehydration, thioether bridges). Use bioinformatics tools (e.g., NRPSpredictor2) to predict modification enzymes. Cross-reference findings with transcriptomic data to identify co-expressed PTM regulators. Transparently report limitations, such as detection thresholds for low-abundance PTMs .

Q. How should researchers design multi-omics studies to link this compound production with bacterial stress responses?

  • Methodological Answer : Implement a factorial design exposing B. subtilis to stressors (e.g., oxidative, nutrient limitation). Collect metabolomic (NMR), proteomic, and transcriptomic data at multiple timepoints. Use pathway enrichment analysis (e.g., KEGG) and machine learning (e.g., Random Forest) to identify stress-specific regulatory nodes. Predefine inclusion/exclusion criteria for omics data to minimize bias .

Methodology and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing this compound bioactivity assays?

  • Methodological Answer : Use non-linear regression for dose-response curves (e.g., IC50 calculations) and ANOVA for multi-group comparisons. Apply false discovery rate (FDR) correction for high-throughput screens. Report effect sizes (e.g., Cohen’s d) and confidence intervals. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) .

Q. How can systematic reviews improve the interpretation of this compound’s antimicrobial mechanisms?

  • Methodological Answer : Follow PRISMA guidelines to aggregate in vitro and in vivo studies. Extract data on subtilin’s lipid II binding efficacy, membrane disruption assays, and resistance mechanisms. Use meta-regression to assess heterogeneity (e.g., strain differences). Highlight understudied areas, such as synergies with β-lactams, in the discussion .

Data Handling and Transparency

Q. What protocols ensure ethical data management in this compound research?

  • Methodological Answer : Pre-register study designs (e.g., on Open Science Framework) and archive raw data in FAIR-compliant repositories (e.g., Zenodo). Document outlier exclusion criteria and attrition rates. For computational studies, share code via GitHub and containerize workflows (e.g., Docker) for reproducibility .

Q. How should researchers report negative or inconclusive findings related to this compound applications?

  • Methodological Answer :
    Publish in dedicated journals (e.g., Journal of Negative Results) or include as supplementary sections in primary papers. Detail experimental conditions (e.g., failed induction parameters) and statistical power calculations. Transparently discuss how these findings refine hypotheses or methodologies .

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